![molecular formula C19H16N2O5S B2759699 2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831188-72-8](/img/structure/B2759699.png)
2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as an amide, a thioether, a carboxylic acid, and a pyrrolidinedione . These functional groups suggest that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the corresponding acetamidophenyl and benzoic acid derivatives . The Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction, could potentially be used in the synthesis .Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, the carboxylic acid group can participate in esterification and amide formation reactions, while the amide group can undergo hydrolysis .Scientific Research Applications
Pharmaceuticals and Drug Development
ACT has been investigated for its potential as a pharmaceutical agent. Some notable aspects include:
Metabolism and By-Products: Understanding the metabolic pathways of ACT is crucial. Researchers have identified by-products such as hydroquinone, 1,4-benzoquinone, and 4-aminophenol during its degradation. These intermediates impact biotoxicity and environmental safety .
Environmental Remediation
ACT’s degradation by advanced oxidation processes (AOPs) is relevant due to water scarcity and environmental pollution. Key points include:
Predictive Modeling: Computational methods, such as the Fukui function, help predict reactive sites in the ACT molecule. This aids in designing efficient AOP systems .
Bioremediation and Nanomaterials
ACT removal from contaminated environments involves bioremediation and nanomaterials:
Nanomaterials: Researchers explore ACT adsorption onto various nanomaterials (e.g., graphene oxide, metal nanoparticles) for efficient removal from water .
Organic Synthesis and Medicinal Chemistry
ACT derivatives serve as building blocks in organic synthesis:
- Benzylic Position Reactions : ACT derivatives can undergo benzylic position reactions, leading to diverse compounds. For example, p-nitrobenzoic acid cores exhibit TcTS inhibition, relevant for drug development .
Safety and Hazards
properties
IUPAC Name |
2-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-11(22)20-12-6-8-13(9-7-12)21-17(23)10-16(18(21)24)27-15-5-3-2-4-14(15)19(25)26/h2-9,16H,10H2,1H3,(H,20,22)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZXHYKEDGPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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